molecular formula C20H17N5O2S B2674347 N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-50-0

N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2674347
CAS No.: 852372-50-0
M. Wt: 391.45
InChI Key: UAZRXICYFVSLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolo[4,3-b]Pyridazine Derivatives

The foundational synthesis of triazolo[4,3-b]pyridazine derivatives traces to Steck and colleagues in 1959, who reported the preparation of 8-chloro-6-alkyl variants through cyclization and chlorination reactions. Early work focused on halogenated intermediates, such as 8-chloro-6-methyl-triazolo[4,3-b]pyridazine, synthesized via phosphorus oxychloride-mediated chlorination of triazolopyridazine precursors. These efforts established the scaffold’s synthetic accessibility and reactivity, enabling nucleophilic substitutions at the C-6 and C-8 positions.

Advancements in the 21st century expanded the structural diversity of triazolopyridazines. For instance, intermediates like 8-amino-6-methyl-triazolo[4,3-b]pyridazine were functionalized with acyl chlorides to yield derivatives with enhanced kinase inhibitory activity. Parallel developments introduced thioacetamide linkers, as seen in the synthesis of N-(aryl)-2-((triazolopyridazin-yl)thio)acetamides. These modifications addressed limitations in solubility and target affinity, exemplified by the incorporation of methoxyphenyl groups to modulate electronic and steric properties.

Significance in Medicinal Chemistry

Triazolopyridazine derivatives occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding and π-π interactions, making them ideal for kinase inhibition. The scaffold’s planar structure mimics adenine, facilitating competitive binding at ATP sites in kinases such as c-Met and JAK2. For example, triazolo-pyridazine derivatives demonstrated submicromolar IC~50~ values against c-Met kinase, with potency influenced by C-6 substituents.

The introduction of thioacetamide functionalities, as in N-(2-methoxyphenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, further broadens therapeutic potential. Thioacetamides enhance metabolic stability and membrane permeability compared to oxygen-based analogs, while the sulfur atom participates in covalent interactions with cysteine residues in enzyme active sites. Recent studies highlight their efficacy against Gram-negative pathogens and cancer cell lines, with SAR data underscoring the importance of aryl substituents on antimicrobial and antiproliferative activities.

Pharmacophoric Elements of Triazolopyridazine Thioacetamides

The pharmacophore of N-(2-methoxyphenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide comprises three key elements:

  • Triazolopyridazine Core : Serves as a rigid, aromatic platform for target engagement. The triazole ring participates in hydrogen bonding, while the pyridazine moiety contributes to π-stacking with hydrophobic residues.
  • Thioacetamide Linker : Bridges the core and aryl substituents, offering conformational flexibility and sulfur-mediated interactions. The thioether group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.
  • Aryl Substituents : The 2-methoxyphenyl and 3-phenyl groups fine-tune electronic and steric properties. Methoxy groups donate electrons via resonance, stabilizing charge-transfer complexes, while phenyl rings engage in van der Waals interactions.

SAR studies on analogous compounds reveal that methylation of the triazole ring or substitution at C-6 with electron-withdrawing groups (e.g., chlorine) amplifies kinase inhibition. Conversely, demethylation of methoxy groups to hydroxyls, as in 4-(2-(triazolo[1,5-a]pyridin-8-ylamino)ethyl)phenol, augments solubility but may reduce membrane permeability.

Research Objectives and Scope

This article aims to:

  • Elucidate synthetic strategies for N-(2-methoxyphenyl)-2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, emphasizing nucleophilic substitutions and acylations.
  • Analyze the compound’s pharmacophoric features through comparative SAR studies of triazolopyridazine derivatives.
  • Evaluate its potential applications in targeting kinases, HDACs, and microbial pathogens, informed by structural analogs.

The scope excludes clinical pharmacokinetics and toxicology, focusing instead on design principles and mechanistic insights derived from in vitro and computational studies.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-10-6-5-9-15(16)21-18(26)13-28-19-12-11-17-22-23-20(25(17)24-19)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRXICYFVSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and structural characteristics.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a triazolo-pyridazine moiety linked through a thioacetamide group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridazine class exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anticancer Potential
Several studies have evaluated the anticancer potential of compounds containing the triazole ring. For example, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within a range that indicates promising therapeutic potential .

3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of related compounds have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These activities suggest that this compound may also exhibit similar effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many triazole derivatives act as inhibitors of various enzymes involved in disease processes. For instance, urease inhibition has been documented for related compounds .
  • Receptor Binding: Compounds with similar structures have been shown to interact with specific receptors in the body, which may lead to therapeutic effects in conditions such as cancer and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of triazole derivatives reported that certain compounds exhibited MIC values lower than those of established antibiotics like streptomycin. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that specific derivatives had IC50 values indicating significant cytotoxicity. For example, one derivative showed an IC50 value of 12 µM against MCF7 breast cancer cells . This highlights the importance of further exploring these compounds for anticancer drug development.

Research Findings Summary Table

Activity Type Activity Reference
AntimicrobialMIC against E. coli < 50 µg/mL
AnticancerIC50 = 12 µM against MCF7
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this structure have shown significant activity against various bacterial strains, including drug-resistant organisms.

Compound Activity Target Organism Reference
Compound AMIC: 0.5 μg/mLStaphylococcus aureus
Compound BEC50: 7.2 μg/mLXanthomonas oryzae
Compound CMIC: 0.43 μg/mLMRSA strain

In a study by Yang and Bao, several derivatives of 1,2,4-triazole were synthesized and evaluated for their antimicrobial activities. Notably, certain compounds exhibited bactericidal activity superior to standard antibiotics such as ampicillin and bismerthiazol .

1.2 Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential. Research indicates that compounds with a triazole core can inhibit tumor growth and induce apoptosis in cancer cells.

Study Compound Effect Cancer Type
Study ACompound DSignificant reduction in cell viabilityBreast Cancer
Study BCompound EInduction of apoptosis in vitroLung Cancer

A review highlighted that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive effects and can act as potent anticancer agents .

Mechanistic Insights

The mechanisms through which N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects are multifaceted:

  • Enzyme Inhibition : Many triazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Certain compounds interact with neurotransmitter receptors (e.g., GABA-A receptors), which may contribute to their neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of various precursors under controlled conditions to yield the desired product with specific biological activities.

Key Findings from SAR Studies

  • Modifications to the phenyl ring significantly influence antibacterial potency.
  • The presence of electron-withdrawing groups enhances the activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substitution Patterns

The compound is compared to structurally related triazolo-pyridazine derivatives, focusing on substituent variations and their implications:

Compound Triazolo Substituent Acetamide Substituent Key Differences Biological/Physical Properties
Target Compound 3-Phenyl N-(2-Methoxyphenyl) Reference standard Potential enhanced solubility due to methoxy group; unknown activity profile
N-Methyl-N-[3-(3-Methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6) 3-Methyl N-Methyl, N-(3-Methylphenyl) Methyl vs. phenyl on triazolo; methyl vs. methoxy on acetamide Lin-28 inhibitor; promotes cancer stem cell differentiation
N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 3-Pyridinyl N-(Tetrahydrofuran-2-ylmethyl) Pyridinyl vs. phenyl on triazolo; polar tetrahydrofuran vs. methoxyphenyl Likely altered pharmacokinetics (e.g., bioavailability) due to polar substituent
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)acetamide () None (pyrimidine core) N-(5-Methylisoxazol-3-yl) Pyrimidine vs. triazolo core; isoxazole vs. methoxyphenyl Unreported activity; structural simplicity may reduce stability
N-{3-[3-(Pyridin-3-yl)triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(Thiiazine-2-yl)acetamide 3-Pyridinyl Thiiazine-linked phenyl Thiiazine moiety introduces sulfur-rich environment vs. methoxy Possible modulation of redox or metal-binding properties
2.4 Pharmacokinetic and Physicochemical Properties
  • Solubility : The 2-methoxyphenyl group likely improves aqueous solubility over methyl or phenyl substituents, enhancing bioavailability.
  • Metabolic Stability : The thioether linkage in the target compound may confer resistance to enzymatic degradation compared to ether or methylene linkages in analogs .

Q & A

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Emergency Procedures: For spills, avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. In case of skin contact, wash immediately with soap and water for 15 minutes .
  • Storage: Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation. Label containers with GHS hazard symbols (e.g., acute toxicity, eye damage) .

Basic: What synthetic routes are typically used to prepare triazolo-pyridazine derivatives?

Methodological Answer:

  • Core Synthesis:
    • Substitution Reactions: React halogenated pyridazines with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce thioether or amino groups .
    • Condensation: Use condensing agents like EDCI or DCC to couple acetamide moieties to the triazolo-pyridazine core. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification: Employ column chromatography (e.g., silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can condensation reaction yields be optimized for this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates. Avoid protic solvents that may hydrolyze sensitive groups .
  • Catalyst Optimization: Use catalytic DMAP or pyridine to accelerate acyl transfer. For thioether formation, NaH or LDA can deprotonate thiols for nucleophilic attack .
  • Temperature Control: Conduct reactions at 0–25°C to minimize side reactions. For sluggish steps, microwave-assisted synthesis (50–100°C, 30 min) improves yields .

Advanced: How can structural ambiguities in derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive bond-length and stereochemical data. Prepare crystals via slow evaporation (e.g., chloroform/methanol) .
  • Advanced NMR: Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm regiochemistry. For example, HMBC correlations between the methoxyphenyl proton and carbonyl carbon validate the acetamide linkage .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*) to resolve conflicting assignments .

Basic: How should purity and molecular identity be confirmed post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to assess purity (>95%). Compare retention times with standards .
  • Spectroscopy:
    • HRMS: Confirm molecular formula via exact mass (e.g., [M+H]⁺).
    • FT-IR: Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Advanced: How to address contradictory reactivity data in derivatives with varied substituents?

Methodological Answer:

  • Steric/Electronic Analysis: Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Electron-withdrawing groups on the phenyl ring may slow thioether formation .
  • Mechanistic Probes: Introduce isotopic labels (e.g., ¹³C at the acetamide carbonyl) to track reaction intermediates via NMR or LC-MS .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Desiccation: Store under argon in amber vials with molecular sieves (3Å) to prevent hydrolysis of the thioether bond .
  • Temperature: Avoid repeated freeze-thaw cycles; lyophilize stable intermediates for long-term storage at -20°C .

Advanced: How to enhance solubility for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to solubilize the compound in aqueous buffers .
  • Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications (e.g., saponification of methyl esters) .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest therapeutic potential .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (CC₅₀ vs. normal cells) .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

  • Metabolite Prediction: Use software like GLORY or MetaPrint2D to identify likely oxidation sites (e.g., methoxyphenyl demethylation) .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), guiding toxicity assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.